molecular formula C22H29N5O4 B2975938 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 878452-25-6

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2975938
CAS No.: 878452-25-6
M. Wt: 427.505
InChI Key: MAKSUMATINUOPC-UHFFFAOYSA-N
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Description

This compound belongs to the xanthine derivative family, characterized by a purine-2,6-dione core. Its structure includes a 3-methyl group at position 3, a 3-(3-ethylphenoxy)-2-hydroxypropyl chain at position 7, and a piperidin-1-yl substituent at position 6. These modifications enhance its pharmacological profile by improving receptor selectivity and metabolic stability compared to unmodified xanthines like theophylline.

Properties

IUPAC Name

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4/c1-3-15-8-7-9-17(12-15)31-14-16(28)13-27-18-19(25(2)22(30)24-20(18)29)23-21(27)26-10-5-4-6-11-26/h7-9,12,16,28H,3-6,10-11,13-14H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKSUMATINUOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with other 7,8-disubstituted purine-2,6-diones. Key analogues include:

Compound Name 7-Position Substitution 8-Position Substitution Key Differences
7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione 2-Hydroxy-3-phenoxypropyl Pyrrolidin-1-yl Pyrrolidine (5-membered ring) vs. piperidine (6-membered): Alters steric bulk and basicity, potentially reducing adenosine A2A receptor affinity.
7-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6-dione Benzimidazole-thioethyl 4-Methylpiperidin-1-yl Thioether linkage introduces metabolic instability; 4-methylpiperidine increases hydrophobicity compared to unmodified piperidine.
8-{(2Z)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione Octyl chain Hydrazino group Hydrazine moiety introduces polarity but risks oxidative degradation; octyl chain enhances membrane permeability but may reduce solubility.

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 3-ethylphenoxy group in the target compound increases logP compared to analogues with unsubstituted phenoxy (e.g., ) or hydrophilic hydrazino groups (e.g., ). This enhances CNS penetration but may reduce aqueous solubility.
  • Receptor Binding: Piperidine at position 8 (target compound) likely improves adenosine A1/A2A receptor selectivity over pyrrolidine analogues due to optimal ring size and nitrogen positioning .
  • Metabolic Stability : The absence of thioether or hydrazine moieties (cf. ) reduces susceptibility to cytochrome P450-mediated oxidation, extending half-life.

Research Findings

  • Synthetic Feasibility : The compound’s synthesis aligns with methods for 8-substituted xanthines, as described in , where nucleophilic substitution at position 8 is critical for functionalization.
  • Drug-Likeness : Computational analysis (e.g., via ChemAxon tools ) predicts favorable ADME profiles compared to analogues with bulky benzimidazole-thioethyl groups or metabolically labile hydrazines .

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